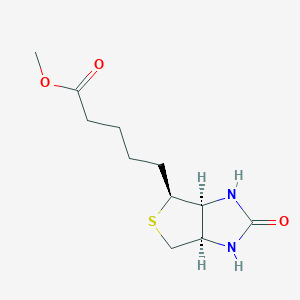

Biotin methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-16-9(14)5-3-2-4-8-10-7(6-17-8)12-11(15)13-10/h7-8,10H,2-6H2,1H3,(H2,12,13,15)/t7-,8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEWJAXNLVWPSC-NRPADANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976003 | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-16-2, 60562-11-0 | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-(2-hydroxy-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3S7E3P0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biotin methyl ester CAS number

An In-depth Technical Guide to Biotin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the methyl ester derivative of biotin (Vitamin B7), a crucial coenzyme in all domains of life.[1][2] By masking the carboxylic acid group of the valeric acid side chain, the methyl ester modification enhances solubility in organic solvents and makes it a versatile intermediate for chemical synthesis.[3] This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications in research, with a focus on its role in biotinylation techniques and as an analog in studying biotin-dependent metabolic pathways.

Core Properties of this compound

This compound, also known as methyl biotinate or D-(+)-Biotin Methyl Ester, is primarily used as a protected intermediate in the synthesis of more complex biotin derivatives.[4][5] Its fundamental role is to facilitate reactions where the carboxylic acid group of biotin needs to be temporarily inactivated.

CAS Number: 608-16-2

Quantitative Data Summary

The key physicochemical properties of (+)-Biotin Methyl Ester are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 608-16-2 | |

| Molecular Formula | C₁₁H₁₈N₂O₃S | |

| Molecular Weight | 258.34 g/mol | |

| Melting Point | ~166.5 °C | |

| Appearance | White Powder / Crystalline Solid | |

| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

| Alternate Names | Methyl Biotinate, d-Biotin Methyl Ester |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from D-biotin through esterification. A common laboratory method involves reacting biotin with methanol in the presence of an acid catalyst or using a methylating agent like diazomethane.

Experimental Protocol: Acid-Catalyzed Esterification of Biotin

-

Dissolution: Suspend D-biotin in anhydrous methanol.

-

Catalysis: Add a suitable acid catalyst (e.g., thionyl chloride or a strong acid resin) dropwise while cooling the mixture in an ice bath.

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure this compound crystals.

Caption: General reaction scheme for the synthesis of this compound.

Applications in Research and Drug Development

While biotin itself is a vital coenzyme, this compound serves primarily as a research tool and synthetic intermediate. Its enhanced solubility in organic solvents facilitates its use in bioconjugation and the design of biochemical probes.

Biotinylation and Protein Labeling

This compound can be further modified to create reactive esters (e.g., NHS esters) that covalently link the biotin moiety to proteins, nucleic acids, or other biomolecules. This process, known as biotinylation, leverages the extraordinarily strong and specific interaction between biotin and proteins like avidin and streptavidin for detection, purification, and immobilization applications.

Experimental Protocol: General Workflow for Protein Biotinylation

-

Reagent Preparation: Prepare the protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Prepare the biotinylating reagent (derived from this compound) in an organic solvent like DMSO.

-

Biotinylation Reaction: Add the biotinylating reagent to the protein solution at a specific molar ratio. Incubate the reaction at room temperature or 4°C for a defined period (e.g., 1-2 hours).

-

Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to consume any unreacted biotinylating reagent.

-

Purification: Remove excess, unreacted biotinylating reagent from the biotinylated protein using dialysis, size-exclusion chromatography, or a desalting column.

-

Characterization: Confirm the extent of biotinylation using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Application: The purified biotinylated protein is now ready for use in downstream applications like Western blotting, ELISA, or affinity chromatography.

Caption: A typical workflow for labeling a target protein with biotin.

Role in Metabolic and Signaling Pathways

Biotin is a covalently bound coenzyme for carboxylase enzymes, which are critical for metabolism, including fatty acid synthesis, amino acid catabolism, and gluconeogenesis. While this compound is not the active form, the study of biotin synthesis pathways, particularly in bacteria like E. coli, reveals the natural occurrence of a key methyl ester intermediate.

The E. coli Biotin Synthesis Pathway

In E. coli, the synthesis of pimelic acid, a precursor to biotin, involves a modified fatty acid synthesis pathway. The process is initiated by the enzyme BioC, which methylates the ω-carboxyl group of a malonyl-thioester. This methylation creates malonyl-ACP methyl ester, a primer that is elongated through two cycles of fatty acid synthesis to produce pimeloyl-ACP methyl ester. The enzyme BioH then hydrolyzes the methyl ester to yield pimeloyl-ACP, which enters the final stages of biotin ring assembly. This pathway highlights a natural biological strategy where methyl esterification is used to direct a substrate through a specific metabolic route.

Caption: Role of methyl ester intermediates in the E. coli biotin pathway.

References

Biotin Methyl Ester: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of biotin methyl ester, a crucial derivative of biotin (Vitamin B7), tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in biochemical research.

Core Chemical and Physical Properties

This compound is the methyl ester form of biotin. This modification of the carboxylic acid group alters its solubility and makes it a valuable tool in various experimental contexts, particularly in bioconjugation and as a control compound in biotin transport studies.

| Property | Value | References |

| Molecular Weight | 258.34 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₈N₂O₃S | [1] |

| CAS Number | 608-16-2 | |

| Melting Point | ~166.5 °C | |

| Solubility | Slightly soluble in Chloroform and Methanol | |

| IUPAC Name | methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |

Synthesis and Characterization

The synthesis of this compound from D-biotin is a standard esterification reaction. A common laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from D-(+)-biotin.

Materials:

-

D-(+)-Biotin

-

Dry Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrogen (N₂) atmosphere

-

Standard reflux apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve D-(+)-Biotin (1.0 mmol, 1 equivalent) in dry Methanol (10 mL) in a two-neck round-bottom flask under a nitrogen atmosphere.

-

Carefully add concentrated H₂SO₄ (150 µL) to the solution.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The solvent is typically removed under reduced pressure, and the crude product is purified.

Purification: Purification is generally achieved through recrystallization or column chromatography to yield the pure this compound.

Characterization Data

Characterization of the synthesized this compound is crucial to confirm its identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| δ(ppm) 1.18-1.29 (m, 2H, CH₂) | δ(ppm) 25.12, 27.90, 34.93, 36.57 |

| 1.61-1.63 (m, 2H, CH₂) | 37.43, 42.3, 53.46, 53.55, 55.32 |

| 1.74-1.77 (m, 2H, CH₂) | 59.22, 60.98, 126.09, 126.41 |

| 2.33 (m, 2H, CH₂) | 127.89, 128.13, 129.13, 129.15 |

| 2.49 (d, Jgem = 12.68 Hz, 1H, CH₂) | 137.41, 137.97, 162.73, 171.48 |

| 2.59 (dd, J = 4.88 Hz, Jgem = 12.68 Hz, 1H, CH₂) | 171.85, 172.64 |

| 3.13 (m, 1H, -CH) | |

| 3.39 (s, 3H, -OCH₃) | |

| 4.14-4.18 (m, 1H, -CH) | |

| 4.51-4.57 (m, 2H, -CH) | |

| 6.48 (s, 1H, N1H) | |

| 6.52 (d, J = 7.56 Hz, 1H, N3H) |

Note: NMR data is sourced from a study on N-biotinylated peptides and may show slight variations based on solvent and experimental conditions.

Applications in Research and Drug Development

This compound serves as a critical tool in several areas of biochemical and pharmaceutical research.

Biotin Transport and Signaling

A key application of this compound is in the study of the sodium-dependent multivitamin transporter (SMVT), the primary transporter for biotin uptake in cells. Due to the esterification of its carboxylic acid group, this compound does not effectively compete with biotin for transport via SMVT. This property makes it an ideal negative control in experiments investigating biotin uptake and the specificity of the SMVT.

Bioconjugation and Drug Delivery

While biotin itself is widely used for targeted drug delivery through conjugation to various payloads, this compound is often used as a protected intermediate during the synthesis of more complex biotinylated molecules. Its enhanced solubility in organic solvents facilitates its use in synthetic organic chemistry.

Bacterial Biotin Biosynthesis Pathway

In many bacteria, the synthesis of biotin involves a modified fatty acid synthesis pathway where pimeloyl-ACP methyl ester is a key intermediate. This pathway highlights the natural occurrence of a methyl-esterified biotin precursor.

Conclusion

This compound is a versatile and indispensable compound for researchers in biochemistry and drug development. Its distinct properties, particularly its inability to bind effectively to the SMVT, make it an excellent tool for elucidating the mechanisms of biotin transport. Furthermore, its role as a synthetic intermediate underscores its importance in the development of novel biotinylated probes and therapeutics. This guide provides a foundational understanding of this compound, equipping researchers with the necessary information for its effective use in the laboratory.

References

An In-Depth Technical Guide to the Synthesis of Biotin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for biotin methyl ester, a key derivative of biotin (Vitamin B7). This document is intended for an audience with a professional background in chemistry and drug development, offering detailed experimental protocols, quantitative data, and molecular characterizations to support research and development activities. This compound is a crucial intermediate for the synthesis of various biotinylated probes and affinity labels used in biomedical research and diagnostics. While the biosynthesis of biotin involves a pimeloyl-ACP methyl ester intermediate, this guide focuses on the chemical esterification of the valeric acid side chain of the biotin molecule itself.

Introduction to this compound

This compound is the methyl ester derivative of biotin, formed by the esterification of the carboxylic acid group on its valeric acid side chain. This modification is often a necessary step in the synthesis of more complex biotinylated molecules, as it protects the carboxylic acid group or allows for further chemical modifications. Biologically, this compound does not appear to play a significant role in cellular signaling; studies have shown it does not significantly inhibit the uptake of natural biotin, suggesting it is primarily a synthetic intermediate rather than a bioactive molecule.

Chemical Synthesis Pathways

The synthesis of this compound from biotin is primarily achieved through two established chemical methods: acid-catalyzed esterification using thionyl chloride in methanol, and methylation using diazomethane.

Acid-Catalyzed Esterification with Thionyl Chloride and Methanol

This method is a common and effective way to achieve Fischer-Speier esterification. Thionyl chloride reacts with methanol to form methyl chloride and sulfur dioxide, with the in-situ generation of hydrogen chloride which acts as the acid catalyst.

Reaction:

Biotin + CH₃OH + SOCl₂ → this compound + SO₂ + 2HCl

A general workflow for this synthesis is outlined below:

Methylation with Diazomethane

Diazomethane is a potent methylating agent that reacts readily with carboxylic acids to form methyl esters with high efficiency.[1] The reaction is typically clean, with nitrogen gas as the only byproduct. However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. A safer alternative is trimethylsilyldiazomethane (TMS-diazomethane).

Reaction:

Biotin + CH₂N₂ → this compound + N₂

The chemical synthesis pathways are visualized in the diagram below:

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride and Methanol

This protocol is adapted from the literature and provides a general procedure for the synthesis of this compound.[2]

Materials:

-

(+)-Biotin

-

Anhydrous Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend (+)-biotin (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0 mmol) dropwise to the stirred suspension under anhydrous conditions.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for 15-16 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the methanol and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as methanol/ether.

Protocol 2: Synthesis via Diazomethane

This protocol is based on a described method using diazomethane.[1] Extreme caution is advised when working with diazomethane due to its toxicity and explosive nature. This reaction should only be performed in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

-

(+)-Biotin

-

Anhydrous Methanol (MeOH)

-

Anhydrous Diethyl Ether (Et₂O)

-

Diazomethane solution in ether (prepared in situ or from a commercial source)

-

Reaction vessel with a vent for nitrogen gas evolution

Procedure:

-

Dissolve (+)-biotin in anhydrous methanol.

-

Add a solution of diazomethane in diethyl ether to the biotin solution at room temperature.

-

Stir the reaction mixture until the evolution of nitrogen gas ceases, indicating the completion of the reaction.

-

Carefully evaporate the solvents under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of methanol, ether, and petroleum ether to yield fine needles.[1]

Quantitative Data and Characterization

The following table summarizes the key quantitative and characterization data for this compound.

| Parameter | Thionyl Chloride Method | Diazomethane Method |

| Typical Yield | Not explicitly reported, but a two-step yield of 65% for a subsequent hydrazinolysis suggests a high conversion rate for the esterification.[2] | High, often near-quantitative. |

| Reaction Time | 15-16 hours | Typically rapid, completion indicated by cessation of N₂ evolution. |

| Reaction Temp. | Reflux | Room Temperature |

| Purification | Recrystallization (Methanol/Ether) | Recrystallization (Methanol/Ether/Petroleum Ether) |

Physicochemical and Spectroscopic Data:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₃S | |

| Molecular Weight | 258.34 g/mol | |

| Melting Point | 166.5 °C | |

| 169.5-170.5 °C (as fine needles) | ||

| ¹H NMR (CDCl₃) | δ (ppm): 1.39-1.44 (m, 2H), 1.60-1.71 (m, 4H), 2.30 (t, J=7.56, 2H), 2.71 (d, Jgem = 12.62, 1H), 2.89 (dd, J= 4.88, Jgem= 12.68, 1H), 3.10-3.15 (m, 1H), 3.63 (s, 3H, -OCH₃), 4.27-4.30 (m, 1H), 4.48-4.51 (m, 1H) | |

| ¹³C NMR (CDCl₃) | δ (ppm): 24.78, 25.7, 28.38, 33.70, 40.58, 51.58, 55.50, 60.32, 62.11, 164.26, 174.38 | |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the ureido ring (~1700 cm⁻¹) and the ester group (~1735 cm⁻¹), N-H stretching (~3300-3500 cm⁻¹), and C-H stretching (~2800-3000 cm⁻¹). | |

| Mass Spectrometry | ESI-MS: Expected m/z for [M+H]⁺, [M+Na]⁺, etc. |

Conclusion

The synthesis of this compound is a straightforward yet crucial step for the development of biotin-based chemical probes and drug delivery systems. The choice between the thionyl chloride and diazomethane methods will depend on the scale of the synthesis, available equipment, and safety considerations. The thionyl chloride method is generally safer and more accessible for most laboratories, while the diazomethane method offers high yields and cleaner reactions but requires stringent safety protocols. The data and protocols presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound for a range of research and development applications.

References

An In-depth Technical Guide on the Role of Biotin Methyl Ester in Biotin Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide elucidates the critical role of methyl-esterified intermediates in the biosynthesis of biotin, particularly within the well-characterized BioC-BioH pathway found in Escherichia coli, mycobacteria, and other bacteria.

Executive Summary

Biotin (Vitamin B7) is an essential cofactor for enzymes involved in critical metabolic carboxylation reactions. While the later stages of biotin's fused-ring synthesis are highly conserved, the initial steps involving the synthesis of its pimelate moiety precursor exhibit remarkable diversity. In many bacteria, including key pathogens like Mycobacterium tuberculosis, this process involves hijacking the host's fatty acid synthesis (FAS) machinery. This subterfuge is accomplished through the strategic use of biotin methyl ester intermediates. This document provides a detailed examination of this pathway, focusing on the enzymatic reactions, quantitative data, and experimental protocols used to characterize the function of these methylated molecules.

The "Molecular Mimicry" Strategy: Methylation as a Gateway to Fatty Acid Synthesis

The canonical fatty acid synthesis pathway initiates with an acetyl-thioester primer and elongates the acyl chain using malonyl-acyl carrier protein (malonyl-ACP) as the donor. The active sites of FAS enzymes are hydrophobic and would not typically accept a charged dicarboxylic acid intermediate required for pimelate synthesis.

To circumvent this, bacteria like E. coli employ a "molecular mimicry" strategy. The pathway is initiated by the enzyme BioC , an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. BioC methylates the free ω-carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester . This methylation serves two key purposes:

-

It neutralizes the negative charge of the carboxyl group.

-

It introduces a terminal methyl group, which mimics the methyl end of a standard fatty acyl chain primer.

This "disguised" substrate, malonyl-ACP methyl ester, is then accepted by the FAS enzymes as a primer. It undergoes two complete cycles of elongation, ultimately producing pimeloyl-ACP methyl ester , a seven-carbon dicarboxylic acid mono-methyl ester attached to ACP.

The final crucial step in this stage is the removal of the methyl group. This is catalyzed by the esterase BioH (or functional homologs like BioG, BioJ, etc.), which hydrolyzes the methyl ester of pimeloyl-ACP methyl ester to yield pimeloyl-ACP and methanol. This demethylation is essential to prevent further elongation by the FAS pathway and to liberate the carboxyl group required for the subsequent reaction catalyzed by BioF, which marks the entry into the conserved biotin ring assembly pathway.

Signaling Pathways and Logical Relationships

The BioC-BioH Pathway for Pimelate Synthesis

The following diagram illustrates the flow of intermediates through the initial stage of biotin synthesis, highlighting the critical roles of methylation and demethylation.

Caption: The BioC-BioH pathway hijacks fatty acid synthesis via methyl ester intermediates.

Quantitative Data

Quantitative kinetic analysis of the BioC and BioH enzymes has been challenging. For BioH, accurate Michaelis-Menten data is difficult to obtain due to assay limitations. However, substrate specificity and relative activities have been characterized.

Table 1: Substrate Specificity of BioC and BioH

| Enzyme | Primary Substrate(s) | Notes | Reference |

| BioC (B. cereus) | Malonyl-ACP | Malonyl-ACP is a significantly better substrate than Malonyl-CoA. At 0.05 mM Malonyl-ACP, activity was double that seen with 8 mM Malonyl-CoA. No activity detected with acetyl-ACP, succinyl-ACP, or glutaryl-ACP. | |

| BioH (E. coli) | Pimeloyl-ACP methyl ester (C7) | Readily hydrolyzes methyl esters of adipyl- (C6), suberyl- (C8), and azelayl- (C9) ACPs. Fails to cleave succinyl-ACP methyl ester (C4). |

Table 2: Kinetic Parameters and Enzyme Concentrations for BioH Activity

| Enzyme | Substrate | Parameter | Value | Conditions | Reference |

| BioH (*E. |

A Technical Guide to the Solubility of Biotin Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of biotin methyl ester in various common organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in the effective use of this important biochemical reagent.

Core Data Presentation

The solubility of this compound is a critical parameter for its application in various experimental settings. The following table summarizes the available quantitative and qualitative solubility data in several common organic solvents.

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 50 mg/mL | Heating and sonication can aid dissolution. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |

| Methanol | CH₃OH | ~10 mg/mL | Derived from the observation that it "dissolves about 1 part/100 in methanol".[2] |

| Chloroform | CHCl₃ | Slightly Soluble | No quantitative data available. |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | While specific quantitative data for this compound is not readily available, biotin derivatives are often designed to be soluble in DMF, suggesting it is a suitable solvent.[3] |

| Ethanol | C₂H₅OH | Soluble | No specific quantitative data available, but generally considered soluble. |

| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | No quantitative data available. |

Experimental Protocols

Determination of Solubility

A precise determination of solubility is crucial for reproducible experimental results. The following is a general protocol based on the shake-flask method, which is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent of high purity

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or vortex mixer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

-

-

Calculation:

-

Calculate the original concentration of this compound in the undissolved supernatant, which represents its solubility in the tested solvent.

-

Protein Biotinylation Workflow

This compound can be used for the biotinylation of proteins, although biotin-NHS esters are more commonly employed for their higher reactivity with primary amines. The following workflow outlines the general steps for protein biotinylation.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous DMSO or DMF

-

Coupling agents (e.g., EDC/NHS) for carboxyl-to-amine crosslinking

-

Desalting column or dialysis tubing for purification

Procedure:

-

Protein Preparation:

-

Ensure the purified protein is in a buffer that does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the biotinylating reagent. Buffer exchange into a suitable buffer like PBS if necessary.

-

-

This compound Stock Solution Preparation:

-

Dissolve this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution.

-

-

Activation of this compound (if necessary):

-

As this compound is less reactive than NHS esters, activation of the carboxyl group of the protein or the ester itself might be required to facilitate efficient conjugation. This can be achieved using carbodiimide crosslinkers like EDC in the presence of N-hydroxysuccinimide (NHS).

-

-

Biotinylation Reaction:

-

Add the activated this compound solution to the protein solution. The molar ratio of this compound to protein will need to be optimized for each specific protein.

-

Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature or 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching reagent, such as Tris or glycine, which contains primary amines to react with any excess biotinylating reagent.

-

-

Purification:

-

Remove the excess, unreacted this compound and byproducts by dialysis or using a desalting column.

-

-

Confirmation of Biotinylation:

-

Confirm the successful biotinylation of the protein using techniques such as a HABA assay, SDS-PAGE with streptavidin-HRP conjugate, or mass spectrometry.

-

Visualizations

The following diagrams illustrate key concepts related to the use of this compound.

Caption: A generalized experimental workflow for protein biotinylation using this compound.

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

An In-depth Technical Guide to the Structure and Utility of Biotin Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin, also known as Vitamin B7 or Vitamin H, is a crucial water-soluble vitamin that acts as an essential coenzyme for five carboxylase enzymes involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism.[1][2][3] Its structure consists of a bicyclic system with a ureido ring fused to a tetrahydrothiophene ring, and a valeric acid side chain.[4] Biotin methyl ester is a derivative of biotin where the carboxylic acid group of the valeric acid side chain is esterified to a methyl group. This modification makes it a valuable tool in various research applications, serving as a protected intermediate in chemical synthesis and as a probe to study biotin metabolism and transport.[5] The initial isolation of the yeast growth factor in 1936 was, in fact, in its methyl ester form.

Chemical Structure and Properties

This compound retains the core bicyclic ring structure of biotin while modifying the terminal carboxyl group. This seemingly minor alteration significantly changes its chemical properties, particularly its solubility.

IUPAC Name: methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate Molecular Formula: C₁₁H₁₈N₂O₃S SMILES: COC(=O)CCCC[C@H]1[C@@H]2--INVALID-LINK--NC(=O)N2

Below is a 2D structural representation of this compound.

References

An In-depth Technical Guide to the Core Structural and Functional Differences Between Biotin Methyl Ester and D-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Biotin methyl ester and its parent compound, D-biotin. The focus is on the structural distinctions and the resulting impact on their physicochemical properties and applications in research and drug development. This document will delve into their quantitative data, experimental protocols for the synthesis of this compound, and a visualization of this key chemical transformation.

Core Structural Differences and Physicochemical Properties

D-biotin, also known as Vitamin B7 or Vitamin H, is a water-soluble vitamin that plays a crucial role as a cofactor for carboxylase enzymes.[1] Its structure features a ureido ring fused with a tetrahydrothiophene ring, and a valeric acid side chain.[2] this compound is a derivative of D-biotin where the carboxylic acid group of the valeric acid side chain has been esterified with a methyl group.[3][4] This seemingly minor modification significantly alters the molecule's polarity and, consequently, its physical and chemical properties.

The primary structural difference lies in the terminal functional group of the pentanoic acid side chain. In D-biotin, this is a carboxylic acid (-COOH), which is polar and can deprotonate to form a carboxylate anion (-COO⁻). This feature contributes to its solubility in aqueous solutions, especially at neutral or alkaline pH.[5] In contrast, this compound possesses a methyl ester group (-COOCH₃), which is significantly less polar and incapable of ionization. This structural change reduces its water solubility but enhances its solubility in organic solvents.

The presence of the methyl ester also impacts the molecule's ability to interact with biological systems. For instance, the carboxylate group of D-biotin is crucial for its recognition and transport by the sodium-dependent multivitamin transporter (SMVT). Studies have shown that modifying this carboxyl group, as in this compound, can significantly reduce or eliminate its interaction with SMVT.

Data Presentation: A Comparative Analysis of Physicochemical Properties

The following table summarizes the key quantitative differences between D-biotin and this compound, providing a clear comparison for researchers.

| Property | D-Biotin | This compound | Reference(s) |

| Molecular Formula | C₁₀H₁₆N₂O₃S | C₁₁H₁₈N₂O₃S | |

| Molecular Weight | 244.31 g/mol | 258.34 g/mol | |

| Melting Point | 231-233 °C | ~166.5 °C | |

| Appearance | White to off-white crystalline powder | White to off-white solid | |

| Solubility in Water | 22 mg/100 mL at 25 °C | Sparingly soluble | |

| Solubility in Organic Solvents | Insoluble in most common organic solvents | Soluble in Chloroform (Slightly), Methanol (Slightly), DMSO (50 mg/mL) |

Experimental Protocols: Synthesis of this compound from D-Biotin

The conversion of D-biotin to this compound is a standard esterification reaction. Below is a detailed methodology for this synthesis.

Protocol: Acid-Catalyzed Esterification of D-Biotin

Objective: To synthesize this compound from D-biotin via Fischer esterification.

Materials:

-

D-Biotin (1.0 mmol, 244.31 mg)

-

Dry Methanol (10 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 150 µL)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Petroleum Ether

-

Two-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (Silica gel)

Procedure:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-biotin (1.0 mmol).

-

Add dry methanol (10 mL) to the flask and stir to dissolve the D-biotin.

-

Carefully add a catalytic amount of concentrated sulfuric acid (150 µL) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12 hours.

-

After 12 hours, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Remove the methanol from the mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure this compound.

Visualization of the Chemical Transformation

The following diagram illustrates the synthesis of this compound from D-biotin, highlighting the key reactants and the structural change.

Caption: Synthesis of this compound from D-Biotin.

Applications in Research and Drug Development

D-Biotin:

-

Biochemical Assays: Due to the high-affinity interaction between biotin and avidin/streptavidin, biotinylation (the process of attaching biotin to other molecules) is widely used for detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.

-

Cell Culture: D-biotin is an essential supplement in various cell culture media, supporting cell growth and metabolism.

-

Drug Delivery: The overexpression of biotin receptors on the surface of some cancer cells has led to the development of biotin-conjugated drugs for targeted cancer therapy.

This compound:

-

Synthetic Intermediate: this compound serves as a protected intermediate in the synthesis of more complex biotin derivatives. The ester group can be easily hydrolyzed back to the carboxylic acid when needed, making it a useful protecting group.

-

Probing Biotin-Protein Interactions: As it lacks the free carboxylate, this compound can be used as a control compound in studies investigating the importance of this functional group for biotin-protein binding and transport.

-

Drug Discovery: In the context of drug design, understanding how modifications like esterification affect the binding affinity and specificity of a molecule is crucial. Comparing the biological activity of D-biotin and its methyl ester can provide valuable insights for the development of novel therapeutics that target biotin-binding proteins.

References

Methodological & Application

Application Notes and Protocols: Biotinylation of Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein or antibody, is a cornerstone technique in life sciences research. The extraordinarily high affinity of biotin for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) forms the basis for numerous applications in detection, purification, and immobilization of biomolecules.[1][2] While the user has inquired specifically about biotin methyl ester, it is important to note that the methyl ester group is generally unreactive towards the functional groups typically found on the surface of proteins, such as primary amines, under standard aqueous bioconjugation conditions.[3] Conjugation of biotin to other molecules almost invariably requires modification of its carboxylic acid group into a more reactive form.[3]

The most prevalent and widely used method for biotinylating proteins is through the use of N-hydroxysuccinimide (NHS) esters of biotin.[4] These reagents react efficiently and specifically with primary amines (-NH₂) present on the N-terminus of polypeptide chains and the side chains of lysine residues, forming stable amide bonds. This document provides a detailed protocol and application notes for the biotinylation of proteins using amine-reactive biotin NHS esters.

Principle of Amine-Reactive Biotinylation

The bioconjugation process using biotin NHS esters is a straightforward acylation reaction. The NHS ester is an excellent leaving group, and the reaction is initiated by the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Quantitative Data for Protein Biotinylation

The efficiency of biotinylation is influenced by several factors, including the concentration of the protein and the biotinylating reagent, the pH of the reaction buffer, and the incubation time. The following tables summarize key quantitative parameters for successful protein biotinylation using NHS esters.

Table 1: Recommended Reagent Concentrations and Ratios

| Parameter | Recommended Value | Notes |

| Protein Concentration | 2-10 mg/mL | Higher concentrations are preferable as labeling efficiency can be reduced at low concentrations. |

| Molar Excess of Biotin Reagent (for 2 mg/mL protein) | ≥ 20-fold | A greater molar excess is needed for more dilute protein solutions. |

| Molar Excess of Biotin Reagent (for 10 mg/mL protein) | ≥ 12-fold | The molar ratio can be adjusted to control the degree of biotin incorporation. |

| Biotin-NHS Stock Solution | 1-10 mg/mL in DMSO or DMF | Prepare fresh immediately before use as NHS esters are prone to hydrolysis. |

Table 2: Optimal Reaction Conditions

| Parameter | Recommended Value | Notes |

| Reaction pH | 7.5 - 8.5 | The reaction is strongly pH-dependent; primary amines must be deprotonated to be reactive. |

| Reaction Temperature | Room Temperature | Reactions can also be performed at 4°C with longer incubation times. |

| Incubation Time (Room Temp) | 30 - 60 minutes | Succinimidyl ester derivatives typically react with a protein within 1 hour. |

| Incubation Time (4°C) | ≥ 2 hours | Lower temperatures can be used, for example, to minimize protein degradation. |

| Quenching Reagent | 1 M Tris-HCl or 100 mM Glycine | Quenches the reaction by consuming unreacted biotin-NHS ester. |

Experimental Workflow

The overall workflow for protein biotinylation involves preparation of the protein and biotinylation reagent, the labeling reaction, quenching of the reaction, and purification of the biotinylated protein.

Detailed Experimental Protocol

This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using a biotin-NHS ester. Optimization may be required for specific proteins and applications.

Materials and Reagents:

-

Purified Protein (e.g., antibody)

-

Biotin-NHS ester reagent

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.5-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Glycine in PBS)

-

Purification system (e.g., dialysis tubing, desalting column)

Procedure:

-

Preparation of Protein Solution:

-

Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS) at a pH between 7.5 and 8.5. Buffers containing primary amines, such as Tris or glycine, are not suitable for the labeling reaction and must be removed.

-

The protein concentration should ideally be between 2 and 10 mg/mL.

-

-

Preparation of Biotin-NHS Stock Solution:

-

Allow the vial of biotin-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately prior to use, dissolve the biotin-NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Vortex to ensure the reagent is completely dissolved. NHS esters are susceptible to hydrolysis, so stock solutions should be prepared fresh.

-

-

Biotinylation Reaction:

-

Calculate the required volume of the biotin-NHS stock solution to achieve the desired molar excess (e.g., 12- to 20-fold).

-

Add the calculated amount of the biotin-NHS stock solution to the protein solution while gently mixing.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for at least 2 hours at 4°C.

-

-

Quenching the Reaction:

-

To terminate the reaction, add the quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM or glycine to 100 mM).

-

Incubate for an additional 15-30 minutes at room temperature to ensure that all unreacted biotin-NHS ester is hydrolyzed or reacted with the quencher.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted biotin and reaction byproducts by dialysis against PBS or a suitable buffer for your downstream application. Alternatively, a desalting column can be used for rapid purification.

-

-

Storage:

-

Store the purified biotinylated protein under conditions appropriate for the specific protein. For long-term storage, -20°C or -80°C is typically recommended.

-

Alternative Biotinylation Chemistries

While amine-reactive chemistry is the most common, other functional groups on proteins can also be targeted for biotinylation.

-

Sulfhydryl-reactive: Maleimide-activated biotin reagents can be used to specifically label free sulfhydryl groups (-SH) on cysteine residues. This reaction is typically performed at a pH of 7.5-8.5.

-

Carboxyl-reactive: The carboxyl groups (-COOH) on aspartate and glutamate residues can be targeted using biotin derivatives containing a primary amine, in a reaction mediated by a carbodiimide such as EDC.

-

BioReACT (Biotin Redox-Activated Chemical Tagging): A more recent method involves the reaction of oxaziridine reagents with the thioether in biotin itself to form a stable sulfimide product. This allows for the modification of already biotinylated molecules.

Conclusion

Biotinylation of proteins is a powerful and versatile technique. While this compound is not a suitable reagent for direct protein conjugation, the use of amine-reactive biotin-NHS esters provides a reliable and efficient method for labeling proteins. By carefully controlling the reaction conditions, researchers can achieve optimal biotin incorporation for a wide range of downstream applications in detection, purification, and analysis.

References

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for Protein Labeling with Biotin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein Biotinylation

Biotinylation is the process of covalently attaching biotin to a protein or other macromolecule. This technique is widely used in life sciences research and drug development for a variety of applications, including protein detection, purification, and immobilization. The remarkable affinity between biotin (Vitamin H) and streptavidin (or avidin) forms the basis of many of these applications, as this interaction is one of the strongest non-covalent bonds known in nature.

This document provides a comprehensive overview of protein labeling with biotin derivatives, with a specific focus on clarifying the role of Biotin Methyl Ester in this process. While a variety of biotin reagents are commercially available for direct protein labeling, this compound serves a different primary purpose.

Understanding Biotinylation Reagents

The key to biotinylating a protein is to use a form of biotin that has been chemically activated to react with specific functional groups on the protein surface. The most common targets for biotinylation are the primary amines found in the side chains of lysine residues and at the N-terminus of the polypeptide chain.

This compound: A Closer Look

This compound is a derivative of biotin where the carboxylic acid group has been converted to a methyl ester. This modification renders the biotin molecule unreactive towards the primary amines of proteins under standard physiological conditions. Therefore, This compound is not typically used for the direct labeling of proteins.

Instead, its primary roles in the context of biotinylation are:

-

Synthetic Intermediate: this compound can be used as a starting material in the synthesis of more complex biotinylation reagents. The methyl ester group can be hydrolyzed under mild conditions to regenerate the free carboxylic acid, which can then be activated to create amine-reactive esters (e.g., N-hydroxysuccinimide esters).

-

Control Compound: In biotinylation experiments, this compound can serve as a negative control to demonstrate that the observed effects are due to the specific covalent attachment of an activated biotin reagent and not due to non-specific interactions of the biotin molecule itself.

A novel, though not widely adopted, method called Biotin Redox-Activated Chemical Tagging (BioReACT) has been described, which utilizes an oxaziridine reagent to react with the thioether in the biotin ring. This reaction can be performed on this compound, which could then be conjugated to a molecule of interest. This represents a potential, albeit indirect, application for protein labeling.

Common Amine-Reactive Biotinylation Reagents

The most widely used reagents for protein biotinylation are N-hydroxysuccinimide (NHS) esters of biotin. These reagents react efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.

| Reagent Name | Spacer Arm Length | Solubility | Membrane Permeability | Key Features |

| NHS-Biotin | 13.5 Å | Insoluble in water (dissolve in DMSO or DMF) | Permeable | Shortest spacer arm; useful for intracellular labeling. |

| Sulfo-NHS-Biotin | 13.5 Å | Water-soluble | Impermeable | Ideal for labeling cell surface proteins as it does not cross the cell membrane. |

| NHS-LC-Biotin | 22.4 Å | Insoluble in water (dissolve in DMSO or DMF) | Permeable | "Long Chain" spacer arm reduces steric hindrance for biotin-streptavidin binding. |

| Sulfo-NHS-LC-Biotin | 22.4 Å | Water-soluble | Impermeable | Water-soluble version of NHS-LC-Biotin for cell surface labeling. |

| NHS-PEG4-Biotin | 29.0 Å | Soluble in water and organic solvents | Permeable | Polyethylene glycol (PEG) spacer enhances solubility and reduces aggregation. |

Experimental Protocols

The following protocols describe standard methods for biotinylating proteins using amine-reactive NHS esters, as direct labeling with this compound is not a standard procedure.

Protocol 1: General Protein Biotinylation using NHS-Biotin

This protocol is suitable for labeling purified proteins in solution.

Materials:

-

Protein sample (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

NHS-Biotin

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be buffer-exchanged into a suitable buffer like PBS.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of NHS-Biotin in anhydrous DMSO or DMF.

-

Biotinylation Reaction:

-

Calculate the required volume of the NHS-Biotin stock solution to achieve a desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.

-

Add the calculated volume of NHS-Biotin solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-Biotin. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin and byproducts by using a desalting column or by dialysis against PBS.

Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin

This protocol is designed for labeling proteins on the surface of living cells in suspension or adherent cultures.

Materials:

-

Cells in culture

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells in PBS at a concentration of approximately 25 x 10^6 cells/mL.

-

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.

-

Biotinylation Reaction:

-

Add the Sulfo-NHS-Biotin solution to the cells.

-

Incubate on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C minimizes the internalization of the biotin reagent.

-

-

Quenching: Wash the cells three times with ice-cold quenching solution (100 mM glycine in PBS) to stop the reaction and remove excess biotin reagent.

-

Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for downstream applications such as immunoprecipitation or western blotting.

Downstream Applications and Workflows

Biotinylated proteins are versatile tools for a range of molecular biology techniques.

Immunoprecipitation of Biotinylated Proteins

This workflow is used to isolate and enrich biotinylated proteins from a complex mixture, such as a cell lysate.

Application Notes: The Role of Biotin Methyl Ester and Biotinylation in ELISA

Introduction

The enzyme-linked immunosorbent assay (ELISA) is a cornerstone technique in research and diagnostics for detecting and quantifying a wide range of analytes, from proteins and peptides to antibodies and hormones. A key strategy to enhance the sensitivity and versatility of ELISA is the use of the biotin-streptavidin interaction.[1][2] Biotin, a small vitamin, binds to the protein streptavidin (or avidin) with exceptionally high affinity and specificity, forming one of the strongest known non-covalent bonds in nature.[1][3] This robust interaction is harnessed to amplify signals and improve detection limits in various immunoassay formats.

This document provides detailed application notes and protocols regarding the use of biotinylated molecules in ELISA, with a specific focus on the properties of Biotin methyl ester and its potential applications.

Principle of Biotin-Streptavidin Amplification in ELISA

The power of the biotin-streptavidin system lies in the tetrameric structure of streptavidin, which allows it to bind up to four biotin molecules simultaneously. This property enables the creation of large molecular complexes, leading to significant signal amplification. In a typical ELISA workflow, a detection antibody is conjugated with biotin (biotinylated). Subsequently, streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), is added. The streptavidin-enzyme conjugate binds to the biotinylated antibody, and upon addition of a substrate, a measurable colorimetric, fluorescent, or chemiluminescent signal is generated. This signal is proportional to the amount of analyte present in the sample. The use of biotinylated antibodies can be 2-5 times more sensitive than direct or indirect ELISA methods.

This compound: Properties and Potential Applications

This compound is a derivative of biotin where the carboxylic acid group is converted into a methyl ester. This modification alters its reactivity. Standard biotinylation procedures for labeling proteins and antibodies typically utilize amine-reactive derivatives of biotin, such as N-hydroxysuccinimide (NHS) esters (e.g., NHS-Biotin). These NHS esters readily react with primary amines (like the side chain of lysine residues) on proteins to form stable amide bonds.

This compound, lacking a highly reactive group like NHS, is not suitable for direct, efficient labeling of proteins through this common mechanism. Its methyl ester group is significantly less reactive towards primary amines under standard physiological conditions used for biotinylation.

However, this compound can serve other valuable roles in specific ELISA applications:

-

Competitive ELISA: this compound can be used as a standard or a competitor in a competitive ELISA designed to quantify biotin or biotin analogs in a sample. In this format, free biotin from the sample and a known amount of biotinylated conjugate (or this compound) compete for binding to a limited number of streptavidin-coated sites or anti-biotin antibody. The resulting signal is inversely proportional to the concentration of biotin in the sample.

-

Research and Development: It can be used in studies investigating the binding kinetics and specificity of biotin-binding proteins or as a control compound in biotinylation experiments. Recent research has also explored novel chemical reactions where the thioether in biotin (and by extension, this compound) can be targeted for conjugation using specific reagents like oxaziridines, though this is not a standard ELISA application.

Experimental Protocols

Here we provide two detailed protocols. The first describes a competitive ELISA for the detection of free biotin, where this compound could be used as a standard. The second outlines a standard sandwich ELISA protocol that utilizes a biotinylated detection antibody for signal amplification.

Protocol 1: Competitive ELISA for Biotin Quantification

This protocol is designed to measure the concentration of free biotin in a sample. This compound can be used to generate the standard curve.

Materials:

-

Streptavidin-coated 96-well microplate

-

Biotin-HRP conjugate

-

This compound (for standards)

-

Sample containing unknown biotin concentration

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Standard Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS) to create a standard curve. Typical concentrations may range from 1 pg/mL to 1000 pg/mL.

-

Sample Preparation: Dilute samples as necessary to ensure the biotin concentration falls within the range of the standard curve.

-

Competitive Reaction:

-

Add 50 µL of each standard or sample to the wells of the streptavidin-coated plate.

-

Immediately add 50 µL of Biotin-HRP conjugate to each well.

-

Cover the plate and incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. Ensure all liquid is removed after the final wash by inverting the plate and tapping it on absorbent paper.

-

Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate the plate in the dark at room temperature for 15-30 minutes. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. The concentration of biotin in the samples is inversely proportional to the absorbance and can be determined by interpolating from the standard curve.

Protocol 2: Sandwich ELISA with Biotinylated Detection Antibody

This protocol is a highly sensitive method for detecting a specific antigen.

Materials:

-

96-well microplate

-

Capture Antibody (specific for the antigen of interest)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Antigen standard and samples

-

Biotinylated Detection Antibody (specific for a different epitope on the antigen)

-

Streptavidin-HRP conjugate

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

TMB Substrate Solution

-

Stop Solution (e.g., 2 N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the Capture Antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Sample/Standard Incubation: Add 100 µL of the antigen standard or sample to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Detection Antibody Incubation: Add 100 µL of the diluted Biotinylated Detection Antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with Wash Buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.

-

Washing: Wash the plate 5 times with Wash Buffer.

-

Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well.

-

Data Acquisition: Read the absorbance at 450 nm.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the antigen standards. Determine the concentration of the antigen in the samples from this curve.

Data Presentation

Quantitative data from the described ELISA protocols should be organized for clarity and ease of comparison.

Table 1: Example Data for Competitive Biotin ELISA

| Biotin Standard (pg/mL) | Absorbance at 450 nm (OD₄₅₀) | % Inhibition |

| 0 (Max Signal) | 1.850 | 0% |

| 15.6 | 1.520 | 17.8% |

| 31.3 | 1.215 | 34.3% |

| 62.5 | 0.890 | 51.9% |

| 125 | 0.550 | 70.3% |

| 250 | 0.320 | 82.7% |

| 500 | 0.180 | 90.3% |

| 1000 | 0.100 | 94.6% |

| Sample 1 | 0.750 | 59.5% |

| Sample 2 | 1.150 | 37.8% |

Table 2: Example Data for Antigen Sandwich ELISA

| Antigen Standard (ng/mL) | Absorbance at 450 nm (OD₄₅₀) |

| 0 (Blank) | 0.050 |

| 0.1 | 0.150 |

| 0.25 | 0.350 |

| 0.5 | 0.680 |

| 1.0 | 1.250 |

| 2.0 | 1.950 |

| Sample A | 0.850 |

| Sample B | 1.500 |

Visualizations

Diagrams illustrating the chemical structure and experimental workflows.

Caption: Chemical structure of this compound.

Caption: Workflow for a competitive ELISA.

Caption: Workflow for a sandwich ELISA.

Caption: Signal amplification in a sandwich ELISA.

References

Application Notes and Protocols: Biotin Methyl Ester in Molecularly Imprinted Polymers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of molecularly imprinted polymers (MIPs) using biotin methyl ester as a template. Detailed protocols for the synthesis of these polymers, their application in solid-phase extraction (SPE), and their use as recognition elements in quartz crystal microbalance (QCM) sensors are provided.

Introduction

Molecular imprinting is a technique used to create synthetic polymers with specific recognition sites for a target molecule. In this case, this compound is used as the template molecule to generate MIPs with a high affinity and selectivity for biotin and its derivatives. The strong interaction between biotin and avidin is widely utilized in biotechnology, and these synthetic receptors offer a robust and cost-effective alternative for various applications, including purification, sensing, and drug delivery. This compound is an ideal template as it mimics the core structure of biotin while allowing for easier removal from the polymer matrix after synthesis.

Synthesis of this compound Molecularly Imprinted Polymers

This protocol details the synthesis of this compound (B-Me) MIPs using methacrylic acid (MAA) as the functional monomer and ethylene glycol dimethacrylate (EGDMA) as the cross-linker. The interaction is based on hydrogen bonding between the template and the functional monomer.

Experimental Protocol: MIP Synthesis

-

Preparation of the Pre-polymerization Mixture:

-

In a glass vial, dissolve 0.1 mmol of this compound (template) and 0.4 mmol of methacrylic acid (functional monomer) in 10 mL of a suitable porogen, such as chloroform.

-

Sonicate the mixture for 10 minutes to ensure complete dissolution and complex formation between the template and the functional monomer.

-

Add 2.0 mmol of ethylene glycol dimethacrylate (cross-linker) and 0.05 mmol of a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the solution.

-

Purge the mixture with nitrogen gas for 15 minutes to remove oxygen, which can inhibit polymerization.

-

-

Polymerization:

-

Seal the vial and place it in a water bath or oven at 60°C for 24 hours to initiate polymerization.

-

-

Post-Polymerization Processing:

-

After polymerization, the resulting bulk polymer is ground into a fine powder using a mortar and pestle.

-

The polymer particles are sieved to obtain a uniform particle size.

-

-

Template Removal:

-

To create the specific binding sites, the this compound template is removed by washing the polymer particles.

-

Pack the MIP particles into a column and wash with a mixture of methanol and acetic acid (9:1, v/v) until the template can no longer be detected in the washings by UV-Vis spectrophotometry.

-

Finally, wash the particles with methanol to remove any residual acetic acid and dry under vacuum.

-

A non-imprinted polymer (NIP) should be prepared simultaneously under identical conditions but without the addition of the this compound template to serve as a control.

Binding Characteristics of this compound MIPs

The performance of the synthesized MIPs is evaluated by their binding capacity and selectivity.

| Parameter | Value | Reference |

| Binding Capacity (MIP) | 6.81 µmol/g | |

| Binding Capacity (NIP) | 1.39 µmol/g | |

| Imprinting Factor (MIP/NIP) | 4.9 | Calculated from |

| Association Constant (Ka) | 2.5 x 10⁵ M⁻¹ | |

| Dissociation Constant (Kd) | 4.0 µM |

Selectivity: The imprinted polymer exhibits the strongest binding towards this compound, with a 1.4 times higher affinity compared to biotin p-nitrophenyl ester and 4 times higher than p-nitrophenol, demonstrating the shape and functional group recognition of the imprinted cavities.

Application in Solid-Phase Extraction (MISPE)

Molecularly imprinted solid-phase extraction (MISPE) is a selective sample preparation technique that utilizes MIPs as the sorbent material. This allows for the selective extraction of a target analyte from a complex matrix.

Experimental Protocol: MISPE for Biotin Derivatives

-

Cartridge Packing:

-

Pack an empty SPE cartridge with 100 mg of the synthesized this compound MIP powder between two frits.

-

-

Conditioning:

-

Condition the cartridge by passing 5 mL of methanol followed by 5 mL of the sample solvent (e.g., chloroform or acetonitrile) through it.

-

-

Sample Loading:

-

Load the sample solution containing the biotin derivative onto the conditioned cartridge at a slow flow rate (e.g., 1 mL/min).

-

-

Washing:

-

Wash the cartridge with a small volume (e.g., 2 mL) of a solvent that will remove interfering compounds but not the target analyte. The choice of washing solvent should be optimized based on the sample matrix.

-

-

Elution:

-

Elute the bound biotin derivative from the cartridge by passing a suitable elution solvent. A mixture of methanol and acetic acid (e.g., 9:1, v/v) is effective in disrupting the hydrogen bonds between the analyte and the MIP.

-

Collect the eluate for further analysis (e.g., by HPLC or UV-Vis spectroscopy).

-

Application in Quartz Crystal Microbalance (QCM) Sensors

MIPs can be coated onto the surface of QCM sensors to create highly sensitive and selective chemosensors. The binding of the target analyte to the MIP layer causes a change in the resonance frequency of the quartz crystal, which can be measured in real-time.

Experimental Protocol: Fabrication of a Biotin-Selective QCM Sensor

-

Sensor Surface Preparation:

-

Clean a gold-coated QCM sensor by immersing it in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for 1 minute. (Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood).

-

Rinse the sensor thoroughly with deionized water and dry it under a stream of nitrogen.

-

-

MIP Film Deposition:

-

Prepare a pre-polymerization mixture as described in the MIP synthesis protocol.

-

Spin-coat a thin layer of the pre-polymerization mixture onto the gold surface of the QCM sensor.

-

Initiate polymerization by exposing the coated sensor to UV light (e.g., at 365 nm) for a specified time in a nitrogen atmosphere. The polymerization time will need to be optimized to achieve the desired film thickness.

-

-

Template Removal:

-

Immerse the sensor in a solution of methanol and acetic acid (9:1, v/v) with gentle agitation to remove the this compound template from the polymer film.

-

Rinse the sensor with methanol and dry with nitrogen.

-

-

Analyte Detection:

-

Install the MIP-coated QCM sensor in a flow cell.

-

Establish a stable baseline by flowing a buffer solution over the sensor surface.

-

Inject the sample solution containing the biotin derivative and monitor the change in the resonance frequency. A decrease in frequency indicates the binding of the analyte to the MIP film.

-

Regenerate the sensor surface by flowing the elution solution (methanol/acetic acid) to remove the bound analyte.

-

Application Notes and Protocols for Ligand Immobilization Using Biotinylation Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The immobilization of ligands to solid supports is a cornerstone of numerous life science applications, including affinity chromatography, immunoassays, surface plasmon resonance (SPR), and targeted drug delivery.[1] One of the most robust and widely utilized methods for achieving this is through the high-affinity, non-covalent interaction between biotin and streptavidin.[1] This system's strength lies in its remarkable specificity and one of the strongest known biological interactions, with a dissociation constant (Kd) in the femtomolar to picomolar range.[2] This application note provides a critical evaluation of Biotin Methyl Ester for ligand immobilization and details the industry-standard protocols using N-hydroxysuccinimide (NHS) esters of biotin.

Critical Evaluation of this compound for Ligand Immobilization

While a biotin derivative, this compound is not the recommended reagent for direct covalent attachment of biotin to proteins or other amine-containing ligands . The methyl ester group is generally unreactive towards primary amines (such as the lysine residues on a protein's surface) under standard aqueous bioconjugation conditions.[3] Its primary utility is as a chemical intermediate in the synthesis of other biotin derivatives. For instance, this compound can be converted to biotin hydrazide, which can then be used to label molecules containing aldehyde groups.[4]

The Gold Standard: N-Hydroxysuccinimide (NHS) Esters of Biotin

The most common and effective method for biotinylating proteins and other amine-containing ligands is through the use of NHS esters of biotin. These reagents react efficiently with primary amines at a physiological to slightly alkaline pH (typically 7-9) to form stable amide bonds.

Reaction Mechanism of NHS-Biotin with a Primary Amine

The reaction proceeds via a nucleophilic attack of the primary amine on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.

Quantitative Data: The Biotin-Streptavidin Interaction

The interaction between biotin and streptavidin is characterized by an extremely low dissociation constant (Kd), indicating a very strong and stable complex. This makes it ideal for immobilization applications where minimal ligand leaching is required.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | |

| Association Rate Constant (kon) | 3.0 x 10⁶ to 4.5 x 10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate Constant (koff) | ~10⁻⁶ s⁻¹ |

Experimental Protocols